

Spectroscopic Profile of 2-Bromoethane-1sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoethane-1-sulfonamide

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Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of **2-Bromoethane-1-sulfonamide**. Due to the limited availability of public domain spectral data for this specific compound, this document presents an illustrative spectroscopic profile based on the analysis of structurally related molecules, including various sulfonamides and bromoalkanes. The guide furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational methodology for researchers aiming to characterize this and similar molecules. All quantitative data is presented in structured tables for clarity and comparative ease. Additionally, logical workflows for spectroscopic analysis are visualized using Graphviz diagrams.

Introduction

2-Bromoethane-1-sulfonamide is a halogenated sulfonamide, a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The structural characterization of such novel compounds is fundamental to understanding their chemical properties and potential therapeutic applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and purity of synthesized compounds.[1] This guide serves as a practical resource for the spectral analysis of **2-Bromoethane-1-sulfonamide**.



Illustrative Spectral Data

The following tables summarize the predicted spectral data for **2-Bromoethane-1-sulfonamide**. This data is synthesized from characteristic values of analogous compounds and should be considered illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for **2-Bromoethane-1-sulfonamide** (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.6 - 3.8	Triplet	2H	CH2-Br
~3.3 - 3.5	Triplet	2H	CH2-SO2
~7.2	Broad Singlet	2H	SO ₂ NH ₂

Table 2: Predicted ¹³C NMR Spectral Data for **2-Bromoethane-1-sulfonamide** (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~55 - 60	CH ₂ -SO ₂
~30 - 35	CH ₂ -Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Bromoethane-1-sulfonamide



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (sulfonamide)
1350 - 1300	Strong	S=O asymmetric stretch
1160 - 1130	Strong	S=O symmetric stretch
950 - 900	Medium	S-N stretch
700 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Bromoethane-1-sulfonamide

m/z	Relative Intensity (%)	Assignment
187/189	100/98	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
108	Moderate	[M - Br]+
94	Moderate	[CH ₂ SO ₂ NH ₂] ⁺
80	Low	[SO ₂ NH ₂] ⁺
79/81	High	[Br] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).



- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
 - Acquire a larger number of scans due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation:
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid Sample (KBr Pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
 - Liquid Sample: Place a drop of the liquid between two salt plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder.



- Record the sample spectrum over the range of 4000-400 cm⁻¹.
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.

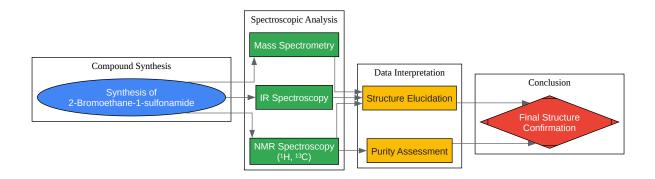
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization ESI or Electron Impact EI).
- Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range.
 - For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like **2-Bromoethane-1-sulfonamide**.

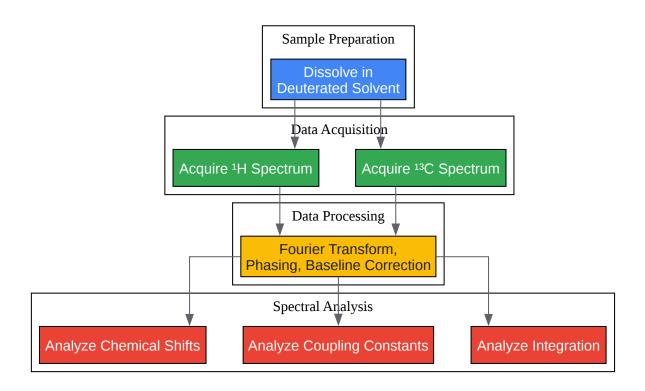




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Caption: General workflow from synthesis to structural confirmation.





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Caption: Detailed workflow for NMR analysis.

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